2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex molecule with a unique structure. Let’s break it down:
- The core consists of a 4H-1,2,4-triazole ring, which is a five-membered heterocycle containing three nitrogen atoms.
- Attached to the triazole ring are two aryl groups: a 4-methoxyphenyl group and a 4-methylphenyl group.
- The sulfur atom is part of a thiol (sulfanyl) group.
- The N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide moiety adds further complexity.
- Overall, this compound combines features from different chemical classes, making it intriguing for research.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers interested in its preparation would likely explore various strategies involving cyclization, sulfenylation, and hydrazide formation.
- Industrial production methods are not well-documented due to its rarity and specialized nature.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is scarce. Researchers would need to explore its interactions with cellular targets, pathways, and potential biological effects.
Comparison with Similar Compounds
Unique Features:
Similar Compounds:
Remember that this compound’s rarity contributes to the limited information available Researchers interested in its properties and applications would need to explore further
Properties
Molecular Formula |
C25H24N6O2S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide |
InChI |
InChI=1S/C25H24N6O2S/c1-17-4-8-21(9-5-17)31-24(20-6-10-22(33-3)11-7-20)29-30-25(31)34-16-23(32)28-27-18(2)19-12-14-26-15-13-19/h4-15H,16H2,1-3H3,(H,28,32)/b27-18+ |
InChI Key |
BGPCYNMFVRNEIP-OVVQPSECSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC=NC=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=NC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.